molecular formula C22H13ClN4O2 B2435295 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291854-60-8

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Cat. No.: B2435295
CAS No.: 1291854-60-8
M. Wt: 400.82
InChI Key: ZBZFJWFBCPMZFT-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of oxadiazole derivatives.

Preparation Methods

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under specific conditions. For instance, the reaction of 4-chlorobenzohydrazide with 2-phenylphthalic anhydride in the presence of a dehydrating agent can yield the desired oxadiazole derivative . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .

Chemical Reactions Analysis

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one include other oxadiazole derivatives such as:

    1,2,4-Oxadiazole: Known for its broad-spectrum biological activities and stability.

    1,3,4-Oxadiazole: Exhibits similar pharmacological properties but differs in its electronic environment and reactivity.

    1,2,5-Oxadiazole (Furazan): Used in high-energy materials and pharmaceuticals

These compounds share the oxadiazole core but differ in their substituents and specific applications, highlighting the unique properties and potential of this compound .

Biological Activity

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (referred to as D321-0388 ) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of D321-0388 is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3}, with a molecular weight of approximately 434.9 g/mol. The compound features a unique arrangement of functional groups, including an oxadiazole ring and a chlorophenyl moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H23ClN4O3
Molecular Weight434.9 g/mol
IUPAC NameThis compound
SMILESO=C(Cc1nc(-c(cc2)ccc2Cl)no1)Nc(cc1)ccc1N1CCOCC1

The biological activity of D321-0388 is primarily attributed to its interaction with specific molecular targets within cancer cells. The oxadiazole ring is known for its ability to modulate enzyme activity and influence cellular signaling pathways. Studies have indicated that compounds with oxadiazole moieties exhibit significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Anticancer Properties

D321-0388 has been evaluated for its anticancer efficacy against various human tumor cell lines. In vitro studies have demonstrated that it exhibits potent cytotoxic effects comparable to standard chemotherapeutic agents such as vincristine. For instance:

  • NCI-H23 (non-small cell lung cancer): D321-0388 showed significant cytotoxicity with a growth inhibition percentage (%GI) of 46.71.
  • MDA-MB-231 (breast cancer): The compound displayed %GI values ranging between 15% to 20% across different assays.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases.

Study 1: Anticancer Activity Assessment

A study published in PubMed evaluated the cytotoxic effects of D321-0388 against a panel of 60 human tumor cell lines. The results indicated that the compound not only inhibited the growth of lung and renal cancer cells but also demonstrated effectiveness against leukemia cell lines with varying %GI values ranging from 23% to 31% .

Study 2: Structure-Activity Relationship Analysis

Research focusing on the SAR of oxadiazole derivatives revealed that modifications at the phenyl and oxadiazole positions significantly affected the biological activity. Substituents such as chlorophenyl enhanced the cytotoxic potential against cancer cells by increasing lipophilicity and improving binding affinity to target proteins .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN4O2/c23-15-12-10-14(11-13-15)20-24-21(29-26-20)19-17-8-4-5-9-18(17)22(28)27(25-19)16-6-2-1-3-7-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZFJWFBCPMZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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